2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)14-8-4-5-9-15(14)26-16(30)11-31-19-17-18(24-12-25-19)29(28-27-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCRRJAGZDYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. This scaffold is known to be used in the design of new LSD1 inhibitors. LSD1, or Lysine-specific demethylase 1, is a histone demethylase whose aberrant activity is associated with several types of cancer.
Mode of Action
The compound likely interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332. This interaction could be responsible for the compound’s activity.
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structure combines a triazolopyrimidine core with a trifluoromethyl phenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Molecular Formula and Weight
- Molecular Formula : C20H20F3N5S
- Molecular Weight : 421.47 g/mol
Structural Features
The compound features:
- A triazolopyrimidine ring system known for its biological activity.
- A trifluoromethyl group , which enhances lipophilicity and potentially increases metabolic stability.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant anticancer properties. For instance, compounds in this class have shown activity against various cancer cell lines, including:
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays revealed that these compounds inhibit cell proliferation at concentrations around 5 µg/ml, although they were less potent than standard chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Activity
Triazolopyrimidine derivatives have also been evaluated for their antifungal and insecticidal properties. Notably:
- Compounds demonstrated inhibition rates against fungal pathogens such as Colletotrichum gloeosporioides and Sclerotinia sclerotiorum at concentrations of 50 µg/ml.
- Insecticidal assays showed moderate activity against Mythimna separata and Spodoptera frugiperda, indicating potential agricultural applications .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolopyrimidine derivatives has been explored through various assays. These compounds have been shown to inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazolopyrimidine compounds is crucial for optimizing their biological activity. Key findings include:
- The presence of the trifluoromethyl group significantly enhances the lipophilicity and cellular uptake of the compounds.
- Modifications at the N-position of the pyrimidine ring can lead to variations in potency against different cancer cell lines.
- The sulfur atom in the thioamide linkage appears to play a role in enhancing anticancer activity by stabilizing the overall molecular structure .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Organism | Concentration (µg/ml) | Activity Level |
|---|---|---|---|
| Anticancer | PC3 | 5 | Moderate |
| K562 | 5 | Moderate | |
| HeLa | 5 | Moderate | |
| A549 | 5 | Moderate | |
| Antifungal | C. gloeosporioides | 50 | High |
| S. sclerotiorum | 50 | High | |
| Insecticidal | Mythimna separata | 500 | Moderate |
| Spodoptera frugiperda | 500 | Moderate | |
| Anti-inflammatory | RAW264.7 cells | N/A | Significant inhibition |
Case Study 1: Anticancer Efficacy
A study conducted by Lan et al. assessed the anticancer efficacy of several triazolopyrimidine derivatives. Among them, the compound exhibited IC50 values in low micromolar ranges against prostate and lung cancer cell lines, indicating promising therapeutic potential .
Case Study 2: Insect Resistance
Research on insecticidal properties revealed that certain derivatives achieved over 70% mortality in treated populations of Spodoptera frugiperda, showcasing their potential as environmentally friendly pesticides .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds within the triazolo-pyrimidine class can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazolo-pyrimidines demonstrate activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
- Antiplatelet Activity : Analogues of this compound have been explored for their antiplatelet effects. The parent compound ticagrelor, which shares structural similarities with 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, has shown promising results in inhibiting platelet aggregation, which is crucial in managing cardiovascular diseases .
- Cancer Research : The triazole-pyrimidine scaffold has been investigated for its potential anticancer properties. Some studies suggest that modifications to this scaffold can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This opens avenues for developing targeted cancer therapies .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole structure.
- Thioether Formation : This step involves the introduction of sulfur into the molecular framework to create the thioether linkage.
- Acetamide Formation : The final step includes acetamide formation through reaction with acetic anhydride or similar reagents.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of triazolo-pyrimidine derivatives:
- A study published in ORBi highlighted the synthesis of ticagrelor analogues and their evaluation for antiplatelet and antibacterial activities. The findings indicated that modifications to the triazole-pyrimidine structure could lead to enhanced biological activity against both bacteria and platelets .
- Another research effort focused on optimizing the pharmacokinetic properties of these compounds through structural modifications. This work emphasized the importance of understanding structure-activity relationships (SAR) to develop more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs from the same triazolopyrimidine family, focusing on substituent variations, physicochemical properties, and biological relevance. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound ID/Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | ~479.4* | - 3-Benzyl - C7-thioether - N-(2-CF₃-phenyl)acetamide |
Not reported | Not reported |
| 9b : N-(4-((7-(Benzo[d]oxazol-2-ylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine | ~543.6 | - 3-(4-Methylaminobenzyl) - C7-benzoxazole thioether |
154–155 | 18.5 |
| 9d : 2-((3-(4-(Piperidin-1-ylmethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole | ~556.7 | - 3-(4-Piperidinylmethylbenzyl) - C7-benzoxazole thioether |
130–133 | 23.5 |
| 9e : 2-((3-(4-(Morpholinomethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole | ~558.6 | - 3-(4-Morpholinylmethylbenzyl) - C7-benzoxazole thioether |
89–90 | 89.9 |
*Calculated based on molecular formula.
Key Findings:
Substituent Impact on Solubility :
- The target compound ’s trifluoromethylphenyl group increases hydrophobicity compared to 9b–9e , which contain polar morpholine or piperidine groups. This may reduce aqueous solubility but improve membrane permeability .
- 9e ’s morpholine substituent contributes to a lower melting point (89–90°C) versus 9b (154–155°C), suggesting enhanced amorphous character or reduced crystallinity .
Synthetic Yields :
- The target compound’s synthesis (analogous to 7d in ) likely involves similar yields (e.g., 7d was isolated in unreported yields, but related reactions show 14–89% yields). This contrasts with 9e ’s high yield (89.9%), attributed to optimized purification via cyclohexane/toluene recrystallization .
Biological Relevance :
- Unlike 9b–9e , which feature benzoxazole thioethers for HDAC/EZH2 inhibition, the target compound’s acetamide group may enable distinct binding interactions (e.g., hydrogen bonding with kinase active sites) .
- The CF₃ group in the target compound could enhance metabolic stability over 9d ’s piperidine group, which may undergo oxidative metabolism .
Research Implications
- Structure-Activity Relationships (SAR) : The trifluoromethylphenyl acetamide moiety offers a unique pharmacophore for selective enzyme inhibition compared to benzoxazole-based analogs.
- Optimization Potential: Hybridizing the target compound’s acetamide with 9e’s morpholine group could balance solubility and potency.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step approach:
Triazolopyrimidine Core Formation : React 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives with thiolating agents (e.g., NaSH) under reflux in DMF to introduce the thioether group at position 7 .
Acetamide Functionalization : Couple the thiolated intermediate with 2-(trifluoromethyl)phenyl isocyanate via nucleophilic acyl substitution in anhydrous dichloromethane, catalyzed by DMAP .
- Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity to minimize side reactions. Purify intermediates using silica gel chromatography (ethyl acetate/hexane gradient) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the triazolopyrimidine core, benzyl group (δ 4.5–5.0 ppm for -CH-), and trifluoromethyl resonance (δ 120–125 ppm in F NMR) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (calculated for CHFNOS: 482.11 g/mol) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry of the triazole ring .
Q. What are the primary biological targets of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify IC values .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track localization in cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Analysis : Compare activity against analogs lacking the trifluoromethyl group to assess target selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the thioether moiety?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and stability of intermediates .
- Catalyst Selection : Compare Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline systems for C-S bond formation efficiency .
- Data-Driven Approach : Use DOE (Design of Experiments) to model interactions between temperature (60–100°C), stoichiometry (1:1–1:2.5), and reaction time (12–24 hrs) .
Q. How to resolve contradictions in reported binding affinities across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under uniform conditions (e.g., ATP concentration, pH 7.4 buffer) to eliminate variability .
- Orthogonal Validation : Cross-validate SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm thermodynamic parameters .
- Meta-Analysis : Compare datasets from PubChem (AID 18554524) and independent kinase profiling studies to identify outliers .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to calculate logP (clogP ~3.2) and cytochrome P450 binding affinity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess interactions with CYP3A4 active site residues (e.g., Phe304, Arg372) .
- Metabolite Prediction : Employ GLORYx to identify potential oxidation sites (e.g., benzyl C-H bonds) .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the trifluoromethyl group in modulating target vs. off-target interactions using cryo-EM .
- In Vivo Pharmacokinetics : Conduct ADME studies in rodent models to assess oral bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
